Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)-
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Overview
Description
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- is an organic compound that belongs to the class of aromatic aldehydes. It is structurally characterized by a benzene ring substituted with two methoxy groups and an aldehyde group, along with a pyrrolidinylcarbonyl group. This compound is known for its applications in various fields, including the fragrance and flavor industry, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- can be synthesized through several routes. One prominent method involves the oxidation of veratrole using oxidizing agents such as chromic acid or potassium permanganate . Another approach is the O-methylation of vanillin, catalyzed by reagents like dimethyl sulfate or diazomethane . These methods provide versatility and adaptability in the production of veratraldehyde.
Industrial Production Methods
In industrial settings, veratraldehyde is often produced by the oxidation of vanillin using potassium dichromate in the presence of Lewis acids under solid-phase conditions . This method offers better control and yield, making it suitable for large-scale production. The presence of Lewis acids enhances the efficiency of the reaction by facilitating the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form veratric acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to veratryl alcohol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Veratric acid.
Reduction: Veratryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- has diverse applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of pharmaceuticals, agrochemicals, and polymer additives.
Biology: The compound has shown potential as an antitumor agent, exhibiting cytotoxicity against cancer cells.
Industry: Veratraldehyde is widely used in the fragrance and flavor industry due to its pleasant woody aroma.
Mechanism of Action
The mechanism of action of veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- involves its interaction with various molecular targets and pathways. In the context of its antitumor activity, the compound induces cytotoxicity by interfering with cellular processes essential for cancer cell survival . It may also exhibit antibacterial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Vanillin: Structurally similar to veratraldehyde, vanillin is a precursor in the synthesis of veratraldehyde.
Veratric Acid: An oxidation product of veratraldehyde, used in various chemical applications.
Methoxybenzaldehydes: Compounds with similar aromatic structures and functional groups.
Uniqueness
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- is unique due to its combination of aromaticity and reactivity, which allows it to participate in a wide range of chemical transformations and synthesis methodologies . Its versatility and adaptability make it valuable in various scientific and industrial applications.
Biological Activity
Veratraldehyde, specifically the derivative 2-(1-pyrrolidinylcarbonyl)-, is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including its effects on cancer cells, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Veratraldehyde (chemical formula: C10H12O3) is an aromatic aldehyde derived from veratrum plants. The specific derivative, 2-(1-pyrrolidinylcarbonyl)-, incorporates a pyrrolidine moiety which may influence its biological activity. The compound is known for being a skin and respiratory irritant and has potential reactive properties with various biological molecules .
Antitumor Activity
Research indicates that veratraldehyde derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds containing the veratraldehyde structure can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Inhibitory Concentration (IC50) : The optimal compound derived from veratraldehyde displayed IC50 values of 5.29 µM for A549, 3.72 µM for HeLa, and 9.23 µM for MCF-7 cells, indicating strong inhibitory effects .
The mechanisms through which veratraldehyde exerts its biological effects are still under investigation but may include:
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, leading to increased thermal stability and viscosity changes in DNA structures . This property may contribute to their antitumor efficacy by disrupting DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Aldehyde derivatives can induce oxidative stress in cells, which may lead to apoptosis in tumor cells .
Case Study 1: Antitumor Efficacy in vitro
A study evaluated the cytotoxic effects of 2-(1-pyrrolidinylcarbonyl)-veratraldehyde on human cancer cell lines. The results demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction : Significant decreases in cell viability were observed across all tested lines after 48 hours of exposure.
- Mechanistic Insights : Analysis revealed that the compound induced apoptosis through caspase activation pathways, suggesting a potential therapeutic mechanism against cancer .
Case Study 2: Comparative Analysis with Other Compounds
In comparative studies with other known anticancer agents, veratraldehyde derivatives showed promising results:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Veratraldehyde Derivative | A549 | 5.29 |
Golvatinib | A549 | 10.5 |
Doxorubicin | MCF-7 | 8.0 |
This table illustrates that the veratraldehyde derivative outperformed Golvatinib in inhibiting lung cancer cell growth .
Safety and Toxicology
Despite its potential therapeutic benefits, veratraldehyde is associated with certain health hazards:
Properties
CAS No. |
66913-48-2 |
---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3,4-dimethoxy-2-(pyrrolidine-1-carbonyl)benzaldehyde |
InChI |
InChI=1S/C14H17NO4/c1-18-11-6-5-10(9-16)12(13(11)19-2)14(17)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
YUCVTWAGTNBIIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)C(=O)N2CCCC2)OC |
Origin of Product |
United States |
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